molecular formula C18H16N2O B2843355 N-cyclopropyl-3-(1H-indol-1-yl)benzamide CAS No. 1226434-21-4

N-cyclopropyl-3-(1H-indol-1-yl)benzamide

Cat. No.: B2843355
CAS No.: 1226434-21-4
M. Wt: 276.339
InChI Key: YDUMJGRIGIETTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-(1H-indol-1-yl)benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

N-cyclopropyl-3-(1H-indol-1-yl)benzamide has several scientific research applications:

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

Chemical Reactions Analysis

N-cyclopropyl-3-(1H-indol-1-yl)benzamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-cyclopropyl-3-(1H-indol-1-yl)benzamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Strychnine: An alkaloid used as a pesticide.

    Lysergic acid diethylamide (LSD): A psychedelic drug.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole moiety in various fields of research and industry.

Properties

IUPAC Name

N-cyclopropyl-3-indol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18(19-15-8-9-15)14-5-3-6-16(12-14)20-11-10-13-4-1-2-7-17(13)20/h1-7,10-12,15H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMJGRIGIETTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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